molecular formula C20H22N2O2 B2934362 N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 2034617-15-5

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B2934362
CAS No.: 2034617-15-5
M. Wt: 322.408
InChI Key: DEKQULAMHDFDJQ-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is a compound that belongs to the racetam family of nootropic drugs, which are known for their cognitive-enhancing properties. This compound contains a 2-pyrrolidone ring and is structurally related to other nootropics like piracetam and aniracetam. It has been studied for its potential effects on cognitive function, memory enhancement, and neuroprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two novel methods have been developed for the preparation of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide. In the first method, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in dimethylformamide (DMF) in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . In the second method, chloroacetonitrile is used under similar conditions in place of the haloacetamide, leading to the target compound in 40-60% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF and toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its cognitive-enhancing properties and potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide involves modulation of neurotransmitter systems in the brain. It is believed to enhance the release of acetylcholine, a neurotransmitter associated with learning and memory. The compound may also interact with glutamate receptors, which play a crucial role in synaptic plasticity and cognitive function .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: Another racetam nootropic known for its cognitive-enhancing effects.

    Aniracetam: A more potent racetam with additional anxiolytic properties.

    Phenylpiracetam: A derivative of piracetam with enhanced stimulant effects.

Uniqueness

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is unique due to its specific structural features, including the 2-pyrrolidone ring and the phenylpyrrolidinyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKQULAMHDFDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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